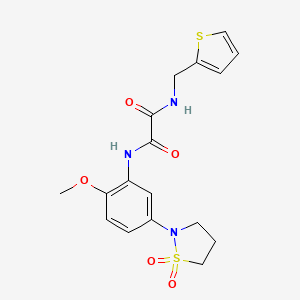

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S2/c1-25-15-6-5-12(20-7-3-9-27(20,23)24)10-14(15)19-17(22)16(21)18-11-13-4-2-8-26-13/h2,4-6,8,10H,3,7,9,11H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNOJAJBTXSPQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound belonging to the oxamide class. Its unique structure, which includes an isothiazolidinone ring and various aromatic groups, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 409.48 g/mol. The compound features:

- An isothiazolidinone ring, contributing to its unique reactivity.

- A methoxyphenyl group, which may enhance lipophilicity and bioavailability.

- A thiophen-2-ylmethyl moiety, potentially influencing its interaction with biological targets.

Enzyme Inhibition

Research indicates that compounds in this chemical class may act as inhibitors of key enzymes involved in various biological pathways. For instance, the interaction with cyclin-dependent kinase 2 (CDK2) has been noted in related compounds, suggesting potential applications in cancer therapy through cell cycle regulation.

Cytotoxicity Studies

Cytotoxicity assays on similar oxamide derivatives have shown promising results against cancer cell lines. The presence of the isothiazolidinone ring may enhance the compound's ability to induce apoptosis in malignant cells, making it a candidate for further development in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Enzyme Inhibition | Potential CDK2 inhibitor | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study: Antimicrobial Testing

In a study examining the antimicrobial properties of structurally similar compounds, this compound was tested against several pathogens. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria. Further research is warranted to elucidate the specific mechanisms involved.

Case Study: Cancer Cell Line Assays

A series of cytotoxicity assays were performed using human cancer cell lines treated with derivatives of oxamides. Results demonstrated that compounds with an isothiazolidinone structure exhibited higher cytotoxic effects compared to non-modified analogs. This suggests that modifications to the oxamide structure can significantly enhance biological activity.

Scientific Research Applications

Reaction Pathways

This compound can undergo various chemical reactions, including:

- Oxidation : Producing sulfoxides or sulfones.

- Reduction : Leading to amines or alcohols.

- Substitution Reactions : Resulting in diverse derivatives.

Chemistry

In synthetic chemistry, N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide serves as a valuable building block for creating more complex organic molecules. Its unique functional groups facilitate various reactions that are essential for developing new compounds.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies suggest it may inhibit the growth of certain bacteria and fungi.

Case Study: Anticancer Activity

A notable study evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicated significant inhibitory effects on A549 (lung cancer) and MCF-7 (breast cancer) cells with IC50 values ranging from 3.0 to 4.0 µM, demonstrating its potential as an anticancer agent.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest moderate bioavailability, which is critical for its development as a therapeutic agent. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile will inform future drug formulation strategies.

Industrial Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in drug synthesis. Its unique properties make it suitable for developing new therapeutic agents targeting various diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related oxalamide and heterocyclic derivatives from the evidence:

Key Structural and Functional Differences:

Sulfone vs. This may influence solubility and target binding .

Thiophene vs. Thiazole/Adamantyl Substituents :

- The thiophen-2-ylmethyl group distinguishes the target compound from thiazole-containing analogs (e.g., compound 15 in ). Thiophene’s lower electronegativity compared to thiazole may alter electronic interactions in biological systems .

- Adamantyl groups (e.g., compound 6 in ) confer rigidity and lipophilicity, whereas the target’s methoxyphenyl group balances hydrophobicity with moderate polarity .

For example, compound 15 () exhibits antiviral activity against HIV-1, likely due to its thiazole-hydroxyl motif interacting with viral entry mechanisms .

Analytical Characterization:

- Spectroscopy: ¹H-NMR and LC-MS are standard for confirming oxalamide structures (e.g., compound 15 in showed diagnostic peaks for -CH2-OH and thiazole protons) .

Q & A

Q. What are the recommended synthetic routes for N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step organic reactions. Key steps include:

- Coupling of intermediates : Reacting a dioxidoisothiazolidine-containing phenylamine with thiophen-2-ylmethyl oxalate derivatives under controlled pH (6–7) and temperature (40–60°C) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .

- Optimization : Adjust molar ratios (1:1.2 for amine:oxalate) and use catalysts (e.g., DMAP) to enhance yields (typically 60–75%) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Answer:

- Spectroscopy :

- NMR (¹H, ¹³C): Assign peaks for the dioxidoisothiazolidine ring (δ 3.5–4.5 ppm for S=O groups) and oxalamide protons (δ 8.2–8.5 ppm) .

- IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfone groups (S=O at ~1150 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calc. ~435 g/mol) .

Q. What preliminary biological assays are recommended to screen for activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.